4-(aminomethyl)-N-hydroxybenzamide

Catalog No.
S12557898
CAS No.
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(aminomethyl)-N-hydroxybenzamide

Product Name

4-(aminomethyl)-N-hydroxybenzamide

IUPAC Name

4-(aminomethyl)-N-hydroxybenzamide

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c9-5-6-1-3-7(4-2-6)8(11)10-12/h1-4,12H,5,9H2,(H,10,11)

InChI Key

BEFFEYYOJBJYKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)NO

4-(Aminomethyl)-N-hydroxybenzamide is a chemical compound characterized by its unique structure, which consists of a benzamide moiety substituted with an amino group and a hydroxymethyl group. Its molecular formula is C8H10N2O2, and it has a molecular weight of approximately 166.18 g/mol. The compound features a hydroxylamine functional group, which contributes to its reactivity and potential biological activity. This compound is part of a broader class of N-hydroxybenzamides, which have garnered attention in medicinal chemistry due to their diverse applications.

Typical of amides and hydroxylamines:

  • Hydroxylation Reactions: The hydroxylamine group can participate in various reactions, including the formation of oximes from carbonyl compounds.
  • Acylation: The amino group can react with acyl chlorides or anhydrides to form N-acyl derivatives, which may enhance biological activity.
  • Deacetylation: The compound can also undergo deacetylation reactions when treated with strong bases or nucleophiles, leading to the release of acetic acid and regeneration of the amine.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the creation of derivatives with potentially enhanced properties.

Research has shown that 4-(aminomethyl)-N-hydroxybenzamide exhibits significant biological activity, particularly as a histone deacetylase inhibitor. Histone deacetylases are enzymes involved in the regulation of gene expression, and their inhibition can lead to altered cellular functions and potential therapeutic effects in cancer treatment. Studies indicate that derivatives of this compound demonstrate selective inhibition toward the HDAC6 isoform, making them promising candidates for further development in oncology and epigenetics .

Additionally, some studies have reported antibacterial and antifungal activities associated with related benzamide derivatives, suggesting that 4-(aminomethyl)-N-hydroxybenzamide may possess similar properties .

The synthesis of 4-(aminomethyl)-N-hydroxybenzamide typically involves several key steps:

  • Formation of the Benzamide: Starting from 4-nitrobenzoic acid, reduction to 4-aminobenzoic acid can be achieved using reducing agents like iron or tin in acidic conditions.
  • Aminomethylation: The amino group can be modified by reacting with formaldehyde under acidic conditions to introduce the aminomethyl group.
  • Hydroxylation: The final step involves treating the resulting compound with hydroxylamine hydrochloride in an appropriate solvent to yield 4-(aminomethyl)-N-hydroxybenzamide .

These methods highlight the compound's accessibility for synthetic chemists looking to explore its properties.

4-(Aminomethyl)-N-hydroxybenzamide has several applications in medicinal chemistry:

  • Histone Deacetylase Inhibition: As a potent inhibitor of histone deacetylases, it has potential therapeutic applications in cancer treatment by altering gene expression profiles.
  • Antimicrobial Agents: Given its reported antibacterial and antifungal activities, it may be developed as a lead compound for new antimicrobial therapies.
  • Research Tool: It serves as a valuable chemical probe for studying epigenetic modifications and their effects on cellular processes.

Interaction studies involving 4-(aminomethyl)-N-hydroxybenzamide focus on its binding affinity and selectivity for histone deacetylases. Investigations have shown that modifications to the benzamide structure can significantly influence these interactions, leading to varying degrees of inhibitory activity against different HDAC isoforms . Additionally, studies on its interactions with microbial targets could provide insights into its mechanism of action as an antimicrobial agent.

Several compounds share structural similarities with 4-(aminomethyl)-N-hydroxybenzamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
4-Amino-N-hydroxybenzamideAmino and hydroxyl groups on benzamideHistone deacetylase inhibition
N-Hydroxy-2-phenylacetamideHydroxamic acid derivativeAnticancer activity
N-Hydroxy-3-phenylpropanamideSimilar amide structure with phenyl substitutionHistone deacetylase inhibition
4-Aminobenzohydroxamic acidHydroxamic acid derivative with an amino groupAntitumor activity

The uniqueness of 4-(aminomethyl)-N-hydroxybenzamide lies in its specific functional groups that confer selectivity towards HDAC6 while potentially exhibiting antimicrobial properties not universally present in similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

166.074227566 g/mol

Monoisotopic Mass

166.074227566 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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